molecular formula C21H30N2O2 B2637538 N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355790-35-0

N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2637538
CAS No.: 1355790-35-0
M. Wt: 342.483
InChI Key: RSLRRPGXUSSMCI-UHFFFAOYSA-N
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Description

N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a piperidine ring substituted with a carboxamide group, a prop-2-yn-1-yl group, and a tert-butoxy-methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable carboxylic acid derivative and an amine.

    Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with a prop-2-yn-1-yl halide under basic conditions.

    Incorporation of the tert-Butoxy-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-5-11-23-12-9-19(10-13-23)20(24)22-15-17-7-6-8-18(14-17)16-25-21(2,3)4/h1,6-8,14,19H,9-13,15-16H2,2-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLRRPGXUSSMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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